

An In-depth Technical Guide to Methyl 2-(N-methylformamido)acetate

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Compound of Interest

Compound Name: *Methyl 2-(N-methylformamido)acetate*

Cat. No.: *B1596403*

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This technical guide provides a comprehensive literature review of **Methyl 2-(N-methylformamido)acetate**, also known as N-formylsarcosine methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Methyl 2-(N-methylformamido)acetate is a derivative of sarcosine, an N-methylated amino acid. Its fundamental properties are summarized below, compiled from various chemical supplier databases.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₃	[1]
Molecular Weight	131.13 g/mol	[1]
CAS Number	68892-06-8	[1]
Appearance	Liquid	[2]
Boiling Point	246.9 °C at 760 mmHg	[1]
Density	1.1 g/cm ³	[1]
Flash Point	103.1 °C	[1]
Purity	Typically available at ≥95%	[2]
Storage Temperature	2-8°C	[1]

Synthesis of Methyl 2-(N-methylformamido)acetate

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(N-methylformamido)acetate** is not readily available in the surveyed literature, a reliable synthesis for its close structural analog, Ethyl 2-(N-methylformamido)acetate, has been reported.[2] This protocol can be adapted for the synthesis of the methyl ester by substituting the corresponding methyl-based reagents.

Adapted Experimental Protocol

This adapted protocol outlines the synthesis of **Methyl 2-(N-methylformamido)acetate** from sarcosine methyl ester hydrochloride and methyl formate.

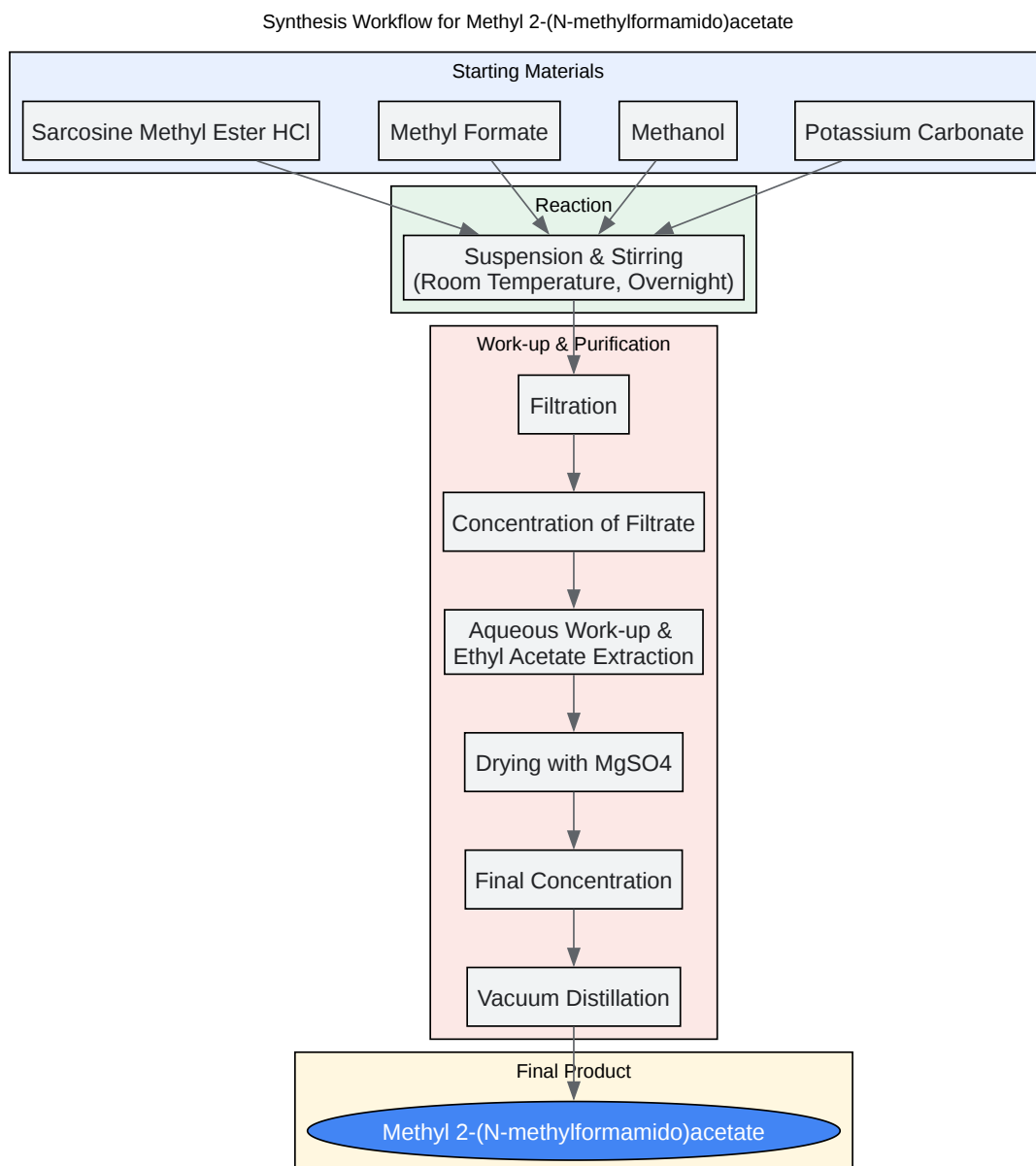
Materials:

- Sarcosine methyl ester hydrochloride
- Methanol (MeOH)
- Methyl formate

- Potassium carbonate (K_2CO_3)
- Ethyl acetate (EtOAc)
- Magnesium sulfate ($MgSO_4$)
- Water (H_2O)

Procedure:

- **Reaction Setup:** Sarcosine methyl ester hydrochloride is suspended in a mixture of methanol and methyl formate in a round-bottom flask equipped with a magnetic stirrer.
- **Base Addition:** Potassium carbonate is added to the suspension under vigorous stirring. The reaction mixture is stirred at room temperature overnight.
- **Work-up:** The reaction mixture is filtered, and the precipitate is washed with methanol. The filtrate is concentrated under reduced pressure.
- **Extraction:** The residue is dissolved in a minimal amount of water and extracted multiple times with ethyl acetate.
- **Drying and Concentration:** The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be further purified by vacuum distillation to obtain pure **Methyl 2-(N-methylformamido)acetate**.



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Synthesis Workflow Diagram

Spectroscopic Characterization

Experimental spectroscopic data for **Methyl 2-(N-methylformamido)acetate** is not available in the reviewed literature. However, detailed ^1H and ^{13}C NMR data have been reported for its ethyl ester analog, which is invaluable for the structural elucidation of the target molecule.[2] The presence of two rotamers is observed due to the restricted rotation around the amide bond.

^1H and ^{13}C NMR Data for Ethyl 2-(N-methylformamido)acetate

^1H NMR (500 MHz, CDCl_3)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Rotamer 1 & 2	7.93 and 7.86	s	CHO
Rotamer 1 & 2	4.04 and 4.02	q	OCH_2CH_3
Rotamer 1 & 2	3.91 and 3.85	s	NCH_2
Rotamer 1 & 2	2.87 and 2.74	s	NCH_3
Rotamer 1 & 2	1.12 and 1.10	t	OCH_2CH_3

^{13}C NMR (75 MHz, CDCl_3)	Chemical Shift (δ , ppm)	Assignment
Rotamer 1 & 2	168.76 and 168.31	$\text{C}=\text{O}$ (ester)
Rotamer 1 & 2	163.09 and 162.85	$\text{C}=\text{O}$ (formyl)
Rotamer 1 & 2	61.62 and 61.29	OCH_2CH_3
Rotamer 1 & 2	50.93 and 45.72	NCH_2
Rotamer 1 & 2	35.10 and 30.76	NCH_3
Rotamer 1 & 2	14.09	OCH_2CH_3

Note: The data presented is for the ethyl ester analog and serves as a reference for the characterization of **Methyl 2-(N-methylformamido)acetate**.

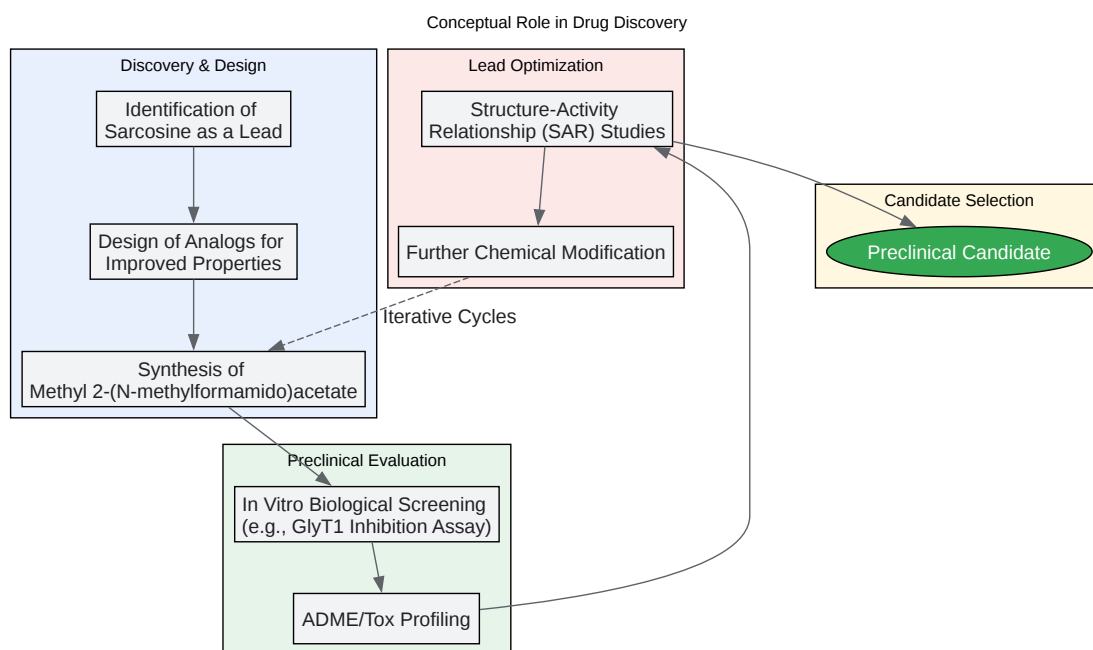
No experimental Infrared (IR) or Mass Spectrometry (MS) data for **Methyl 2-(N-methylformamido)acetate** were found in the surveyed literature.

Potential Applications in Drug Discovery and Development

While specific biological activities of **Methyl 2-(N-methylformamido)acetate** have not been reported, its structural motifs—an N-formylated amino acid ester—suggest potential utility in several areas of drug discovery and development. N-methylation and N-formylation are common strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The N-formyl group can influence hydrogen bonding capacity and metabolic stability. The methyl ester can act as a prodrug, improving bioavailability, with subsequent hydrolysis in vivo to the corresponding carboxylic acid. As a derivative of sarcosine, which is an inhibitor of the glycine transporter 1 (GlyT1), this compound could be explored as a starting point for the development of novel central nervous system (CNS) active agents.

Below is a conceptual workflow illustrating the potential role of **Methyl 2-(N-methylformamido)acetate** in a drug discovery pipeline.



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